molecular formula C14H13NO2 B1649254 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde CAS No. 952183-55-0

1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Cat. No.: B1649254
CAS No.: 952183-55-0
M. Wt: 227.26 g/mol
InChI Key: MUUQUPKTRVSYFZ-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a heterocyclic compound that features a pyridine ring substituted with a 4-methylbenzyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylamine with a suitable pyridine derivative, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products:

    Oxidation: 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid.

    Reduction: 1-(4-Methylbenzyl)-6-hydroxy-1,6-dihydro-3-pyridinecarbaldehyde.

    Substitution: 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridine derivatives with various substituents.

Scientific Research Applications

1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(4-Methylbenzyl)-1H-benzimidazole: Shares the 4-methylbenzyl group but has a benzimidazole core.

    1-(4-Methylbenzyl)-2-phenyl-1H-benzimidazole: Similar structure with an additional phenyl group.

    1-(4-Methylbenzyl)-1H-imidazole: Contains an imidazole ring instead of a pyridine ring.

Uniqueness: 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its aldehyde group and pyridine ring make it a versatile intermediate for further chemical modifications and applications.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-2-4-12(5-3-11)8-15-9-13(10-16)6-7-14(15)17/h2-7,9-10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUQUPKTRVSYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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